(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL
Description
Properties
Molecular Formula |
C10H12F3NOS |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NOS/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m0/s1 |
InChI Key |
FVGIACXSRZSECZ-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)SC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)SC(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethylthio)benzaldehyde and (S)-2-amino-1-propanol.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with (S)-2-amino-1-propanol in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants: (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL
- Key Difference : The (1S,2R)-enantiomer (CAS 1270385-18-6) differs in stereochemistry at the C2 position.
- Impact : Stereochemical variation often leads to divergent biological activity or binding affinity. For example, in drug development, enantiomers may exhibit distinct pharmacokinetic profiles or target selectivity .
- Molecular Formula: C₁₀H₁₂F₃NOS (identical to the (1S,2S)-form).
Substituent Variation: (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL
- Key Difference : The 4-(trifluoromethylthio)phenyl group is replaced with a 3-(tert-butyl)phenyl substituent (CAS 1019534-32-7).
- This may alter solubility and metabolic stability .
- Molecular Formula: C₁₃H₂₁NO (higher molecular weight due to tert-butyl).
Fluorination Pattern: (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol
- Key Difference : The trifluoromethylthio group is absent; instead, the phenyl ring has 2,3,5-trifluoro substitution (CAS unspecified).
- Impact: Trifluorophenyl groups are less lipophilic than trifluoromethylthio but still enhance electronegativity. This compound (C₉H₁₀F₃NO) has a lower molecular weight (205.18 g/mol) and ≥95% purity, suggesting utility in high-precision applications .
Chlorinated Derivative: (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
- Key Difference : Incorporates a 2-chloro substituent alongside 4-(trifluoromethyl)phenyl (CAS 1212998-44-1).
- Molecular weight increases to 253.65 g/mol (C₁₀H₁₁ClF₃NO) .
Comparative Data Table
Research Implications
- Stereochemistry : The (1S,2S) vs. (1S,2R) enantiomers (e.g., ) underscore the need for chiral resolution techniques in drug development.
- Substituent Effects : Electron-withdrawing groups like S-CF₃ (high lipophilicity) vs. tert-butyl (steric bulk) influence solubility and metabolic pathways .
- Fluorine/Chlorine Synergy : Compounds with combined halogenation (e.g., ) may exhibit enhanced stability or target binding, warranting further study .
Biological Activity
(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is a chiral compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C10H12F3NOS. Its unique structure includes an amino group and a trifluoromethylthio group, which enhance its lipophilicity and biological interactions. The stereochemistry of the compound is crucial for its interaction with biological receptors.
| Property | Value |
|---|---|
| Molecular Formula | C10H12F3NOS |
| Molecular Weight | 237.19 g/mol |
| CAS Number | 1213841-18-9 |
| Functional Groups | Amino, Trifluoromethylthio |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may have efficacy against various bacterial strains. The presence of the trifluoromethylthio group enhances its interaction with microbial targets.
- Pharmacological Potential : The compound's structure suggests potential interactions with neurotransmitter receptors, which could lead to applications in neuropharmacology.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds indicate that minor modifications in the molecular structure can significantly impact biological activity. For instance, the introduction of different substituents on the phenyl ring or variations in the amino group can alter binding affinities and selectivity towards specific receptors.
Key Findings from SAR Studies:
- Fluorinated Phenyl Moiety : Enhances binding affinity due to increased lipophilicity.
- Amino Group Positioning : The stereochemistry influences receptor binding and subsequent biological responses.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against Escherichia coli and Pseudomonas aeruginosa. The compound demonstrated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| P. aeruginosa | 16 µg/mL |
Study 2: Neuropharmacological Applications
In another investigation focusing on neuropharmacological applications, this compound was assessed for its ability to modulate neurotransmitter systems. Results indicated that the compound could potentially enhance serotonin receptor activity, which may have implications for treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
